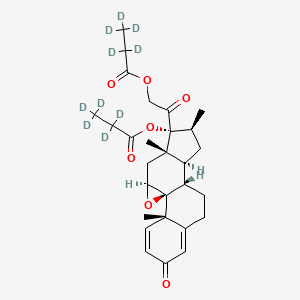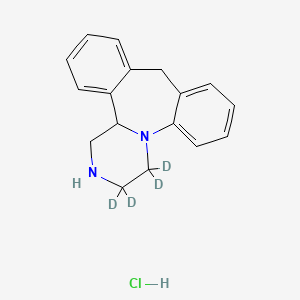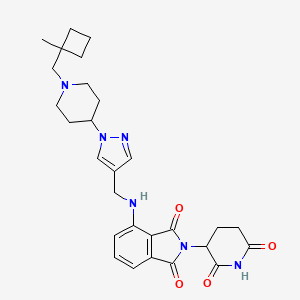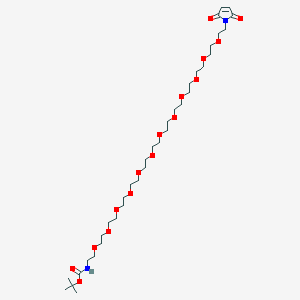
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is a synthetic glucocorticoid steroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly notable for its enhanced stability and potency, making it a valuable tool in both research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Esterification: Formation of the dipropionate ester at the 17 and 21 positions.
Deuteration: Incorporation of deuterium atoms to achieve the d10 labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the formulation of topical creams and ointments for the treatment of skin conditions.
Mecanismo De Acción
The mechanism of action of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: Modulation of gene expression by binding to glucocorticoid response elements on DNA.
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.
Comparación Con Compuestos Similares
Betamethasone 17,21-Dipropionate: Lacks the epoxide group but shares similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is unique due to its enhanced stability and potency, attributed to the presence of the epoxide group and the dipropionate esters. This makes it particularly effective in reducing inflammation and suppressing the immune response.
Propiedades
Fórmula molecular |
C28H36O7 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-(2,2,3,3,3-pentadeuteriopropanoyloxy)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1/i1D3,2D3,6D2,7D2 |
Clave InChI |
BWSCDDHHJUGBSQ-NBWOZLGBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)







